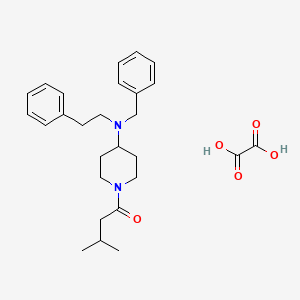![molecular formula C20H29BrN2O5 B3970514 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
描述
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学研究应用
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. In addition, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine. The compound has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain in animal models.
作用机制
The exact mechanism of action of 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is not fully understood, but it is believed to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
实验室实验的优点和局限性
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has several advantages for use in lab experiments. The compound has been shown to be highly selective for the dopamine D3 receptor and has minimal affinity for other receptors. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological conditions. However, this compound has some limitations, including its relatively low potency and the fact that it is not highly soluble in water.
未来方向
There are several future directions for research on 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is the potential use of the compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of this compound for this indication. Another area of interest is the potential use of this compound in the treatment of chronic pain. Additional studies are needed to determine the safety and efficacy of the compound in human subjects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects, and has been investigated for its potential use in the treatment of drug addiction and chronic pain. While the exact mechanism of action of this compound is not fully understood, the compound has been shown to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its optimal dosing and administration for various indications.
属性
IUPAC Name |
4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVSARSTRLJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[1-(3-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970438.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)
![2-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B3970448.png)

![methyl 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)benzoate](/img/structure/B3970470.png)
![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
![2-[(3,4-dichlorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)
